N-Desethyl Acetildenafil chemical structure and properties
N-Desethyl Acetildenafil chemical structure and properties
An In-Depth Technical Guide to N-Desethyl Acetildenafil: Structure, Properties, and Analysis
Executive Summary
N-Desethyl Acetildenafil is a potent synthetic compound belonging to the phosphodiesterase type 5 (PDE5) inhibitor class of drugs. Structurally, it is an analogue of Acetildenafil and a derivative of Sildenafil, the active ingredient in Viagra®.[1] Its emergence is primarily noted in the forensic analysis of unapproved "herbal" or "natural" supplements marketed for erectile dysfunction, where it is used as an undeclared adulterant to provide a pharmacological effect.[2] This guide provides a comprehensive technical overview of N-Desethyl Acetildenafil for researchers, analytical scientists, and drug development professionals. It covers the compound's chemical structure and properties, proposed synthesis, mechanism of action, and detailed analytical methodologies for its identification and quantification. The document emphasizes the scientific rationale behind these methods and addresses the toxicological and regulatory implications of this unapproved substance.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's chemical identity is the foundation of all further research and analysis. N-Desethyl Acetildenafil is defined by its unique molecular structure, which differentiates it from its parent compounds, Sildenafil and Acetildenafil.
Chemical Structure
The core structure of N-Desethyl Acetildenafil consists of a pyrazolopyrimidinone ring system linked to an ethoxyphenyl group. The key distinguishing feature is the piperazinylacetyl moiety attached to the phenyl ring. Unlike Acetildenafil, which has an N-ethylpiperazine group, N-Desethyl Acetildenafil possesses a terminal piperazine ring without the ethyl substitution.
Caption: Mechanism of action of N-Desethyl Acetildenafil via PDE5 inhibition.
Proposed Synthesis and Characterization
While specific manufacturing processes for illicitly produced N-Desethyl Acetildenafil are not published, a plausible synthetic route can be derived from established methods for sildenafil and its analogues. [3][4]The synthesis involves the construction of the core pyrazolopyrimidinone structure followed by the attachment of the substituted phenyl ring.
Proposed Synthesis Workflow
The key final step in the synthesis of related compounds is typically the coupling of a sulfonyl chloride or an activated carboxylic acid derivative with the appropriate piperazine. For N-Desethyl Acetildenafil, this would involve the reaction of a 5-(2-ethoxy-5-(chloroacetyl)phenyl) substituted pyrazolopyrimidinone intermediate with piperazine.
Caption: A plausible synthetic workflow for N-Desethyl Acetildenafil.
Illustrative Protocol: Final Coupling Step
This protocol describes a plausible method for the final step, providing a self-validating system through defined stoichiometry and reaction monitoring.
Objective: To synthesize N-Desethyl Acetildenafil via nucleophilic substitution.
Materials:
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5-(5-(2-chloroacetyl)-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (Intermediate 2, 1.0 eq)
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Piperazine (2.5 eq, excess to minimize double alkylation and act as a base)
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Acetonitrile (anhydrous, as solvent)
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Potassium Carbonate (K₂CO₃, 2.0 eq, as an acid scavenger)
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Thin Layer Chromatography (TLC) system (e.g., Silica gel, 95:5 DCM:Methanol)
Procedure:
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Reactor Setup: To a clean, dry, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add Intermediate 2 (1.0 eq) and anhydrous acetonitrile.
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Reagent Addition: Add Potassium Carbonate (2.0 eq) followed by Piperazine (2.5 eq) to the stirring suspension at room temperature.
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Causality: The use of an inorganic base (K₂CO₃) is crucial to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. An excess of piperazine also serves this purpose while maximizing the reaction rate.
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-
Reaction: Heat the mixture to reflux (approx. 82°C) under a nitrogen atmosphere.
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Monitoring: Monitor the reaction progress by TLC every 1-2 hours. The disappearance of the starting material spot (Intermediate 2) and the appearance of a new, more polar product spot indicates reaction progression.
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Work-up: Once the reaction is complete (typically 6-12 hours), cool the mixture to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
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Purification: Dissolve the crude residue in dichloromethane and wash with water to remove excess piperazine and salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude product by column chromatography on silica gel.
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Characterization: Confirm the identity and purity of the final product using LC-MS, ¹H-NMR, and ¹³C-NMR spectroscopy.
Analytical Methodologies
The clandestine nature of N-Desethyl Acetildenafil necessitates robust and sensitive analytical methods for its detection and quantification in complex matrices like herbal supplements and biological fluids. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application.
Protocol: LC-MS/MS for Quantification
This protocol provides a self-validating framework for the reliable analysis of N-Desethyl Acetildenafil.
1. Principle and Justification: LC-MS/MS offers exceptional selectivity and sensitivity. The liquid chromatography step separates the target analyte from matrix interferences. The tandem mass spectrometer provides two levels of mass filtering: the first (Q1) isolates the parent ion of N-Desethyl Acetildenafil (m/z 439.2), and the second (Q3) detects specific fragment ions generated after collision-induced dissociation (CID), ensuring unambiguous identification.
2. Detailed Experimental Protocol:
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Sample Preparation (Herbal Supplement Matrix):
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Homogenize the sample (e.g., powder from a capsule).
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Accurately weigh 100 mg of the homogenate into a centrifuge tube.
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Add 10 mL of methanol and an internal standard (e.g., Sildenafil-d8).
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Vortex for 2 minutes, then sonicate for 15 minutes to ensure complete extraction.
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Centrifuge at 4000 rpm for 10 minutes.
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Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.
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Liquid Chromatography (LC) Conditions:
| Parameter | Condition | Rationale |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 2.6 µm) | Provides excellent retention and separation for moderately non-polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote analyte ionization (protonation). |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte from the C18 column. |
| Flow Rate | 0.4 mL/min | Standard flow rate for analytical LC-MS, balancing speed and separation efficiency. |
| Gradient | 10% B to 95% B over 8 min, hold 2 min, re-equilibrate | A gradient ensures that analytes with different polarities are eluted as sharp peaks. |
| Injection Volume | 5 µL | A small volume minimizes column overload and peak distortion. |
| Column Temp. | 40°C | Improves peak shape and reduces viscosity for better chromatographic performance. |
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Tandem Mass Spectrometry (MS/MS) Conditions:
| Parameter | Condition | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The multiple nitrogen atoms in the structure are readily protonated. |
| MRM Transitions | Quantifier: 439.2 -> 313.2Qualifier: 439.2 -> 99.1 | The quantifier is typically the most intense, stable fragment for reproducibility. The qualifier confirms identity. |
| Collision Energy | Optimized for each transition (e.g., 20-35 eV) | The energy must be sufficient to produce characteristic fragments but not so high as to cause excessive fragmentation. |
| Source Temp. | 500°C | Ensures efficient desolvation of the ESI droplets. |
Analytical Workflow Diagram
Caption: Standard workflow for the analysis of N-Desethyl Acetildenafil.
Toxicological Profile and Regulatory Considerations
Inferred Toxicological Risks
N-Desethyl Acetildenafil has not undergone the rigorous preclinical and clinical testing required for approved pharmaceuticals. [2]Therefore, its safety profile is unknown. [2]However, based on its mechanism of action as a PDE5 inhibitor, it can be expected to share a similar side-effect profile with sildenafil, which may include:
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Headache, flushing, and dyspepsia [5][6]* Visual disturbances, such as changes in color vision [5]* Hypotension, especially when combined with nitrates, which can lead to severe cardiovascular events [7]* Potential for drug-drug interactions, as it is likely metabolized by cytochrome P450 enzymes like CYP3A4 [6][7] The unknown purity and dosage of N-Desethyl Acetildenafil in adulterated products pose a significant health risk to consumers. [2]
Regulatory Status
N-Desethyl Acetildenafil is an unapproved drug. [2]Its sale for human consumption is illegal in most jurisdictions. The presence of such analogues in consumer products is an attempt to circumvent drug laws and patent protections. [2]Regulatory bodies like the U.S. FDA actively monitor for such adulterants. For research purposes, it is available from specialized chemical suppliers but is strictly intended for laboratory use and not for human or animal consumption. [8][9]
Conclusion
N-Desethyl Acetildenafil represents a significant challenge for both regulatory enforcement and public health. As a potent, unapproved analogue of sildenafil, its characterization is of paramount importance for forensic laboratories. This guide has detailed its chemical structure, physicochemical properties, and pharmacological mechanism. Furthermore, it has provided robust, scientifically-grounded frameworks for its plausible synthesis and, most critically, its definitive analysis by LC-MS/MS. A thorough understanding of these technical aspects is essential for scientists working to identify and control the distribution of this and other emerging designer drug analogues.
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Figure 2. Proposed numbering scheme for NMR assignments of N-Desethyl Acetildenafil.
